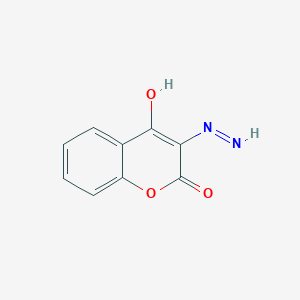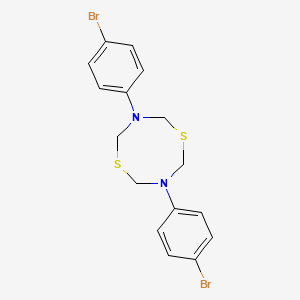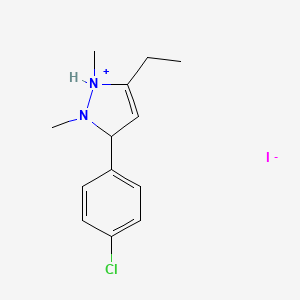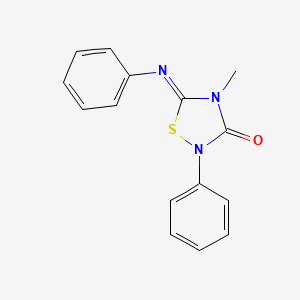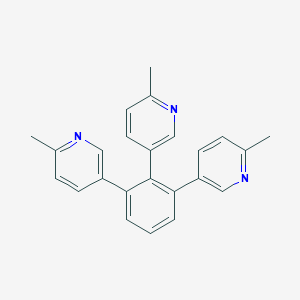
3,3',3''-(Benzene-1,2,3-triyl)tris(6-methylpyridine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’,3’'-(Benzene-1,2,3-triyl)tris(6-methylpyridine): is a complex organic compound that features a benzene ring substituted with three 6-methylpyridine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,3’'-(Benzene-1,2,3-triyl)tris(6-methylpyridine) typically involves the reaction of benzene-1,2,3-triyl trihalide with 6-methylpyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups of the pyridine rings.
Reduction: Reduction reactions can occur at the pyridine rings, converting them into piperidine derivatives.
Substitution: The compound can participate in various substitution reactions, especially at the positions ortho to the nitrogen atoms in the pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Piperidine derivatives.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, the compound is investigated for its potential as a fluorescent probe due to its unique structural properties that may enhance fluorescence.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mécanisme D'action
The mechanism of action of 3,3’,3’'-(Benzene-1,2,3-triyl)tris(6-methylpyridine) involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique catalytic properties. These complexes can facilitate various chemical reactions by lowering the activation energy and increasing the reaction rate.
Comparaison Avec Des Composés Similaires
1,3,5-Tris(6-methylpyridin-2-yl)benzene: Similar structure but with different substitution pattern on the benzene ring.
2,4,6-Tris(6-methylpyridin-3-yl)benzene: Another isomer with different substitution positions.
1,3,5-Tris(4-methylpyridin-2-yl)benzene: Similar compound with methyl groups at different positions on the pyridine rings.
Uniqueness: 3,3’,3’'-(Benzene-1,2,3-triyl)tris(6-methylpyridine) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in scientific research and industry.
Propriétés
Numéro CAS |
61347-38-4 |
|---|---|
Formule moléculaire |
C24H21N3 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
5-[2,3-bis(6-methylpyridin-3-yl)phenyl]-2-methylpyridine |
InChI |
InChI=1S/C24H21N3/c1-16-7-10-19(13-25-16)22-5-4-6-23(20-11-8-17(2)26-14-20)24(22)21-12-9-18(3)27-15-21/h4-15H,1-3H3 |
Clé InChI |
NXBWIYCTKCGPBF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)C2=C(C(=CC=C2)C3=CN=C(C=C3)C)C4=CN=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide](/img/structure/B14584735.png)
![4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14584739.png)
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine](/img/structure/B14584741.png)
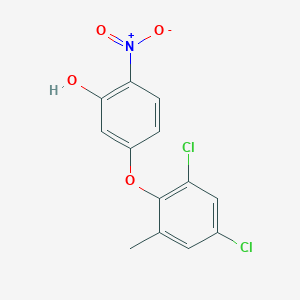

![1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine](/img/structure/B14584762.png)

